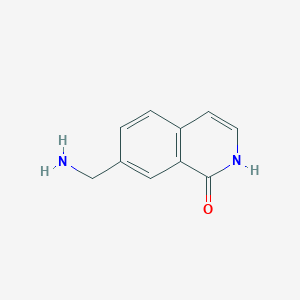

7-(aminomethyl)-2H-isoquinolin-1-one

CAS No.: 913526-08-6

Cat. No.: VC7926152

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 913526-08-6 |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | 7-(aminomethyl)-2H-isoquinolin-1-one |

| Standard InChI | InChI=1S/C10H10N2O/c11-6-7-1-2-8-3-4-12-10(13)9(8)5-7/h1-5H,6,11H2,(H,12,13) |

| Standard InChI Key | FBOWJHZNHMRKKV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC2=C1C=CNC2=O)CN |

| Canonical SMILES | C1=CC(=CC2=C1C=CNC2=O)CN |

Introduction

Chemical Identity and Structural Features

Structural Analogues and Comparative Analysis

Structural analogs of this compound exhibit varied biological activities depending on substituent positions (Table 1). For example:

The aminomethyl group in 7-(aminomethyl)-2H-isoquinolin-1-one likely enhances water solubility compared to methyl or methoxy derivatives, while retaining affinity for biological targets .

Synthetic Methodologies

Catalytic Hydrogenation of Nitro Precursors

A common route to 7-substituted isoquinolinones involves hydrogenation of nitro intermediates. For instance, 7-nitro-3,4-dihydroisoquinolin-1(2H)-one undergoes palladium-catalyzed hydrogenation in methanol to yield 7-amino derivatives with >98% efficiency . Adapting this method, 7-(nitromethyl)-2H-isoquinolin-1-one could serve as a precursor for the target compound, though direct synthetic evidence remains unpublished.

Cyclization Reactions

Cyclization of appropriately substituted benzene derivatives with acrylamides or malonates offers another pathway. The synthesis of 7-amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one via reaction of m-phenylenediamine with ethyl trifluoroacetoacetate highlights the versatility of cyclization in generating complex isoquinolinones . Similar strategies could be employed to introduce the aminomethyl group.

Physicochemical Properties

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm⁻¹ for amine), C=O stretch (~1680 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹).

-

NMR: ¹H NMR would feature a singlet for the methylene group (δ 3.8–4.2 ppm) and aromatic protons (δ 6.8–8.1 ppm), while ¹³C NMR would show the ketone carbon at ~195 ppm .

Biological Activities and Mechanisms

Enzyme Inhibition

7-Substituted isoquinolinones demonstrate inhibitory effects on phosphatases and kinases. For example, 7-aminoisoquinolin-1(2H)-one inhibits Cdc25B, a phosphatase regulating cell cycle progression, with IC50 values in the micromolar range. The aminomethyl group may enhance binding affinity through additional hydrogen bonding.

Applications in Medicinal Chemistry

Lead Optimization

The compound’s scaffold serves as a starting point for developing kinase inhibitors. Introducing sulfonamide or urea groups at the aminomethyl position could modulate selectivity toward specific cancer targets .

Prodrug Development

The primary amine enables conjugation with prodrug moieties (e.g., carbamates), enhancing bioavailability. Similar strategies have been employed for quinolinone antibacterials .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume